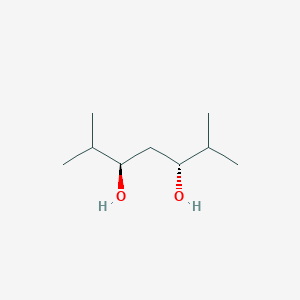
(3R,5R)-2,6-Dimethyl-3,5-heptanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral compound that has been gaining attention in the scientific community due to its potential applications in both synthetic chemistry and biology. This compound is also known as syn-2,6-dimethyl-3,5-heptanediol or syn-DMHD. It has a molecular formula of C9H20O2 and a molecular weight of 156.26 g/mol. In
Mecanismo De Acción
The mechanism of action of (3R,5R)-2,6-Dimethyl-3,5-heptanediol is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. It may also interact with enzymes and proteins in biological systems.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (3R,5R)-2,6-Dimethyl-3,5-heptanediol. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also highly soluble in water and organic solvents, making it easy to handle in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3R,5R)-2,6-Dimethyl-3,5-heptanediol in lab experiments is its ability to control the stereochemistry of the reaction. This can lead to the synthesis of chiral compounds with high enantiomeric purity. Another advantage is its ease of handling in the laboratory due to its high solubility in water and organic solvents.
One of the limitations of using (3R,5R)-2,6-Dimethyl-3,5-heptanediol is its cost. It is a relatively expensive compound, which may limit its use in large-scale synthesis reactions. Another limitation is its limited solubility in certain solvents, which may affect its use in certain reactions.
Direcciones Futuras
There are several future directions for the use of (3R,5R)-2,6-Dimethyl-3,5-heptanediol in scientific research. One direction is the development of new synthetic methods for the compound, which may lead to more cost-effective and efficient production. Another direction is the exploration of its potential applications in biology and medicine. It may have potential as a drug candidate or in the development of new therapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and its interactions with enzymes and proteins.
Conclusion:
In conclusion, (3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral compound that has potential applications in both synthetic chemistry and biology. Its ability to control the stereochemistry of reactions makes it a valuable tool in the synthesis of chiral compounds. While there is limited information available on its biochemical and physiological effects, it has been shown to be non-toxic and easy to handle in the laboratory. Future research directions include the development of new synthetic methods, exploration of its potential applications in biology and medicine, and further understanding of its mechanism of action.
Métodos De Síntesis
(3R,5R)-2,6-Dimethyl-3,5-heptanediol can be synthesized using various methods. One of the most commonly used methods is the reduction of 2,6-dimethyl-3,5-heptanedione using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2,6-dimethyl-3,5-heptanedione using hydrogen gas and a palladium catalyst. The resulting product is a mixture of syn and anti isomers, which can be separated using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(3R,5R)-2,6-Dimethyl-3,5-heptanediol has been used in various scientific research applications. One of the most notable applications is in the synthesis of chiral compounds. This compound can be used as a chiral auxiliary in asymmetric synthesis reactions, where it helps to control the stereochemistry of the final product. It has also been used in the synthesis of natural products and pharmaceuticals.
Propiedades
Número CAS |
128899-83-2 |
|---|---|
Nombre del producto |
(3R,5R)-2,6-Dimethyl-3,5-heptanediol |
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
(3R,5R)-2,6-dimethylheptane-3,5-diol |
InChI |
InChI=1S/C9H20O2/c1-6(2)8(10)5-9(11)7(3)4/h6-11H,5H2,1-4H3/t8-,9-/m1/s1 |
Clave InChI |
CPHZAYIWNZNICS-RKDXNWHRSA-N |
SMILES isomérico |
CC(C)[C@@H](C[C@H](C(C)C)O)O |
SMILES |
CC(C)C(CC(C(C)C)O)O |
SMILES canónico |
CC(C)C(CC(C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






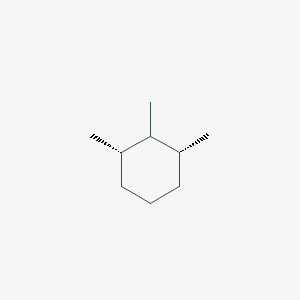


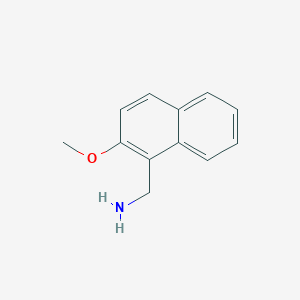
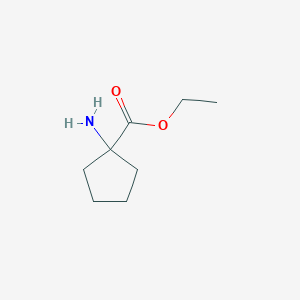

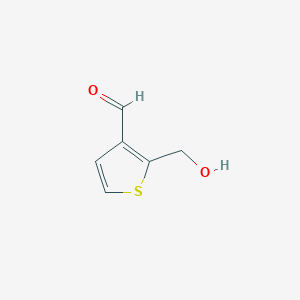
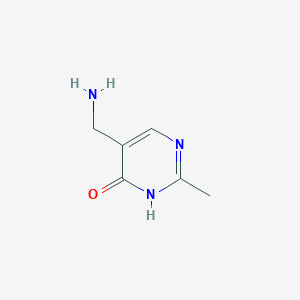

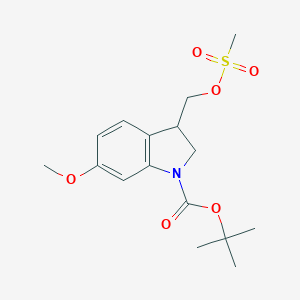
![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)